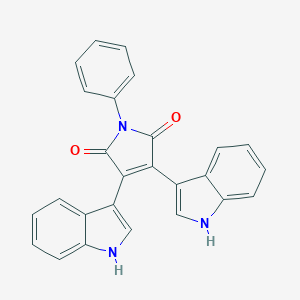
2,3-bis(1H-indol-3-yl)N-phenylmaleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,3-bis(1H-indol-3-yl)N-phenylmaleimide (BMI) is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMI belongs to the family of indole-based compounds and has been shown to exhibit a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 2,3-bis(1H-indol-3-yl)N-phenylmaleimide is complex and not fully understood. However, it is known that 2,3-bis(1H-indol-3-yl)N-phenylmaleimide binds to a variety of proteins, including kinases, ion channels, and receptors. This binding can result in a variety of downstream effects, including changes in gene expression, protein phosphorylation, and ion channel activity.
生化学的および生理学的効果
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its effects on cancer cells, ion channels, and immune cells, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has also been shown to modulate the activity of enzymes such as phosphodiesterases and protein kinases. These effects may have implications for the treatment of a variety of diseases, including cardiovascular disease and diabetes.
実験室実験の利点と制限
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has several advantages as a research tool, including its ability to selectively modulate the activity of specific proteins and its relatively low toxicity. However, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide also has several limitations, including its relatively low solubility in water and its potential for off-target effects.
将来の方向性
There are several potential future directions for research on 2,3-bis(1H-indol-3-yl)N-phenylmaleimide. One area of interest is the development of more selective 2,3-bis(1H-indol-3-yl)N-phenylmaleimide analogs that can target specific proteins with greater precision. Another area of interest is the use of 2,3-bis(1H-indol-3-yl)N-phenylmaleimide as a tool for studying the role of specific proteins in disease states. Finally, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide may have potential applications in drug development, particularly in the development of targeted therapies for cancer and other diseases.
科学的研究の応用
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurobiology, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to modulate the activity of ion channels and receptors, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In immunology, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
特性
CAS番号 |
137130-05-3 |
|---|---|
製品名 |
2,3-bis(1H-indol-3-yl)N-phenylmaleimide |
分子式 |
C26H17N3O2 |
分子量 |
403.4 g/mol |
IUPAC名 |
3,4-bis(1H-indol-3-yl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C26H17N3O2/c30-25-23(19-14-27-21-12-6-4-10-17(19)21)24(20-15-28-22-13-7-5-11-18(20)22)26(31)29(25)16-8-2-1-3-9-16/h1-15,27-28H |
InChIキー |
SDDXXRODNCCPAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
同義語 |
3,4-BIS-(1H-INDOL-3-YL)-1-PHENYL-PYRROLE-2,5-DIONE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

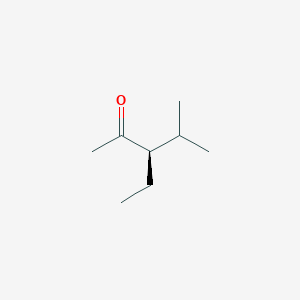
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
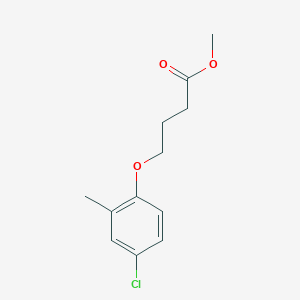
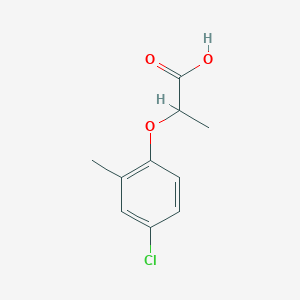
![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
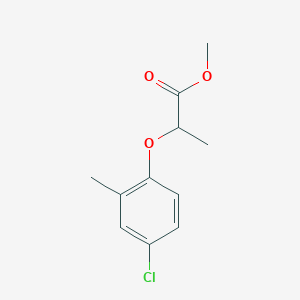
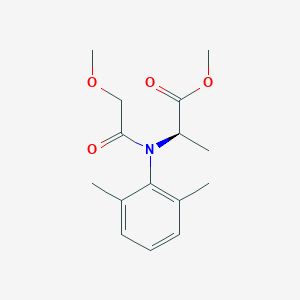
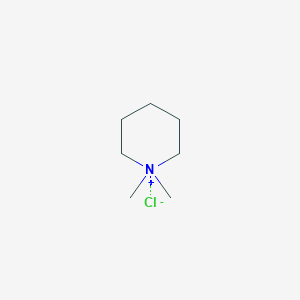
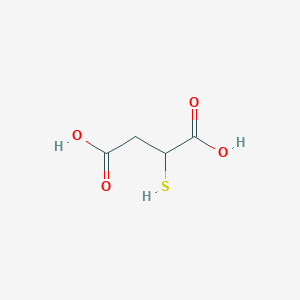
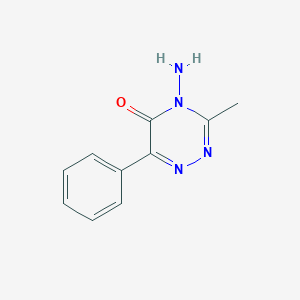
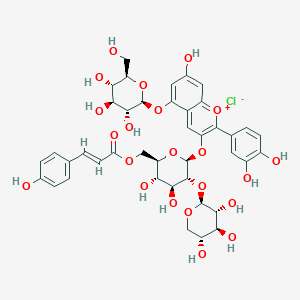
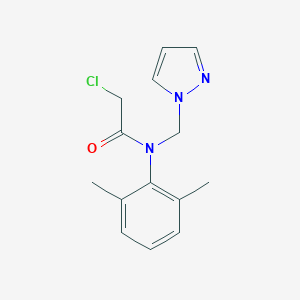
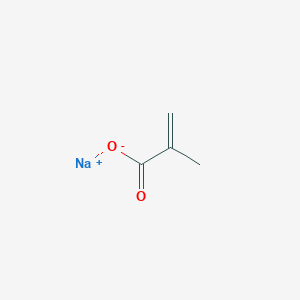
![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)